4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole

Overview

Description

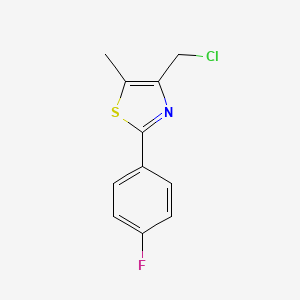

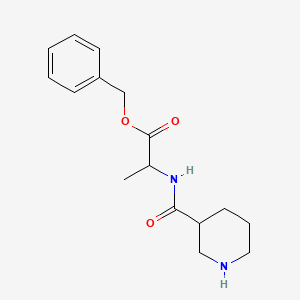

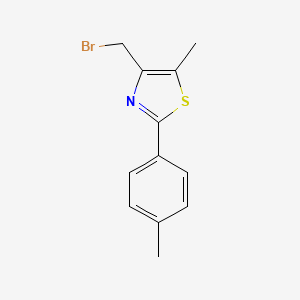

4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole is a chemical compound with the molecular formula C11H9ClFNO . It is a solid substance and its molecular weight is 225.65 . The IUPAC name for this compound is 4-(chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9ClFNO/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 225.65 . The compound should be stored at a temperature of 0-8 °C .Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for probing protein interactions and dynamics within the cellular context. The specific molecular structure of 4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole allows it to interact with certain protein residues, aiding in the identification and quantification of proteins within complex biological samples .

Organic Synthesis

In organic chemistry, this thiazole derivative is a valuable building block for the synthesis of more complex molecules. Its reactive chloromethyl group can undergo various chemical reactions, making it a versatile reagent for constructing heterocyclic compounds that are prevalent in many pharmaceuticals .

Drug Discovery

The compound’s unique structure makes it a candidate for drug discovery programs, especially as a scaffold for developing new therapeutic agents. Its thiazole ring is a common motif in drugs that target a wide range of diseases, and modifications to its structure can lead to the discovery of novel pharmacophores .

Material Science

In material science, 4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole can be used to modify surfaces or create new polymers with specific properties. The presence of both chloromethyl and fluorophenyl groups allows for the introduction of functionalities that can enhance material stability, conductivity, or biocompatibility .

Analytical Chemistry

As an analytical standard, this compound assists in the calibration of analytical instruments and the validation of analytical methods. Its well-defined structure and properties make it suitable for use in chromatography and mass spectrometry applications, ensuring accurate and reliable measurements .

Biochemical Research

This thiazole derivative is employed in biochemical research to study enzyme mechanisms and substrate specificity. It can act as an inhibitor or a substrate analog to probe the active sites of enzymes, providing insights into enzyme function and aiding in the design of enzyme inhibitors .

Agricultural Chemistry

In the field of agricultural chemistry, it can be explored for the development of new pesticides or herbicides. The thiazole core can be functionalized to target specific pests or weeds, contributing to the creation of safer and more effective agricultural chemicals .

Environmental Science

Lastly, 4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole may find applications in environmental science, particularly in the detection and quantification of pollutants. Its chemical properties could be harnessed to develop sensors or assays for monitoring environmental contaminants .

properties

IUPAC Name |

4-(chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNS/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWAZLCFVSWUCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole](/img/structure/B1405104.png)

![4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid](/img/structure/B1405111.png)

![4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B1405119.png)